molecular formula C15H14BrNO2S B6219451 1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 211675-82-0

1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B6219451
CAS No.: 211675-82-0
M. Wt: 352.2 g/mol
InChI Key: NNXXNQBMJZSBPH-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzenesulfonyl group attached to a tetrahydroquinoline structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 4-bromobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromobenzenesulfonyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromobenzenesulfonyl and tetrahydroquinoline moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

211675-82-0

Molecular Formula

C15H14BrNO2S

Molecular Weight

352.2 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H14BrNO2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2

InChI Key

NNXXNQBMJZSBPH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)Br

Purity

95

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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